1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic organic compound with the molecular formula C11H12N2. This compound is part of the quinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the nitrile group at the 6-position and the methyl group at the 1-position of the tetrahydroquinoline ring system imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include quinoline derivatives, primary amines, and substituted amides .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) activity, which plays a role in neurotransmitter regulation. Additionally, it exhibits neuroprotective properties by scavenging free radicals and inhibiting glutamate-induced excitotoxicity. These actions make it a potential candidate for treating neurodegenerative diseases .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the methyl and nitrile groups, resulting in different chemical properties and biological activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound has a methyl group at the 6-position instead of a nitrile group, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEOHWIJNVOIRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734331 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74896-23-4 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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